molecular formula C7H15NO B128553 1-(Piperidin-2-yl)ethan-1-ol CAS No. 54160-32-6

1-(Piperidin-2-yl)ethan-1-ol

Cat. No. B128553
CAS RN: 54160-32-6
M. Wt: 129.2 g/mol
InChI Key: GSPAVZIEDMALNO-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)ethan-1-ol is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a two-carbon chain ending with an alcohol group. This structure makes it a versatile intermediate for the synthesis of various natural and synthetic compounds due to the presence of a stereocenter and a functionalizable alcohol group .

Synthesis Analysis

The synthesis of 1-(Piperidin-2-yl)ethan-1-ol and its derivatives has been explored in several studies. For instance, enzymatic kinetic resolution has been used to obtain enantiopure forms of the compound, which are valuable for targeted and diversity-oriented synthesis . Additionally, the compound has been used as a starting material for the synthesis of Schiff bases, which have shown potential as pancreatic lipase inhibitors and possess antimicrobial and antioxidant activities . Other studies have focused on the synthesis of related compounds, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, which were synthesized through condensation reactions and characterized by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of 1-(Piperidin-2-yl)ethan-1-ol derivatives has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was elucidated, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was investigated, showing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

1-(Piperidin-2-yl)ethan-1-ol and its derivatives participate in various chemical reactions. For instance, they can be used to synthesize Schiff bases through dehydration reactions . They can also undergo condensation reactions to form sulfonyl derivatives, as demonstrated in the synthesis of compounds with different sulfonyl groups . Furthermore, the compound has been used as a building block for the synthesis of functionalized crown ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Piperidin-2-yl)ethan-1-ol derivatives have been characterized using spectroscopic methods and computational studies. Density functional theory (DFT) calculations have been employed to analyze the vibrational bands, optimized geometry, and electronic properties of these compounds . The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have been calculated at different temperatures, providing insight into the stability and reactivity of the molecules . Additionally, the hyperpolarizability and HOMO-LUMO energies have been computed, which are relevant for understanding the electronic behavior and potential applications in materials science .

Scientific Research Applications

Synthesis and Functionalization

  • Building-Blocks for Functionalized Crown Ethers : A study presented a convenient synthesis pathway for 1-(piperidin-2-yl)ethan-1,2-diol, highlighting its importance as a building block for the synthesis of functionalized crown ethers. This synthesis was based on the Wagner oxidation or NBS-mediated epoxidation of 2-vinylpyridine (Nawrozkij et al., 2014).

Chemical Synthesis and Catalysis

  • Efficient Catalyst for One-Pot Synthesis : A research highlighted the use of nano magnetite (Fe3O4) as an efficient and robust catalyst for the one-pot synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol. This demonstrates the application of 1-(Piperidin-2-yl)ethan-1-ol in facilitating complex chemical syntheses (Mokhtary & Torabi, 2017).

Medicinal Chemistry and Drug Design

  • Development of New Medicinal Compounds : The compound has been used in the synthesis of new medicinal compounds, as indicated in a study focusing on the synthesis, spectral analysis, and microbiological evaluation of novel compounds containing tetrazoles and piperidine (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Photocatalysis

  • Role in Photocatalytic Alcohol Dehydrogenation : Research on the photocatalytic dehydrogenation of alcohols over a Pt/TiO2 catalyst found that substances like piperidine play a role in the reaction mechanism, indicating the potential application of 1-(Piperidin-2-yl)ethan-1-ol in photocatalytic processes (Pichat, Mozzanega, & Courbon, 1987).

Material Science

  • Synthesis of Schiff Bases and Lipase Inhibitors : A study focused on the synthesis of Schiff bases derived from 1-(Piperidin-2-yl)ethan-1-ol, exploring their potential as pancreatic lipase inhibitors and antibacterial agents, showing its significance in material science and medicinal applications (Warad et al., 2020).

Safety And Hazards

Safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-2-3-5-8-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPAVZIEDMALNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319507
Record name 1-(piperidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-2-yl)ethan-1-ol

CAS RN

54160-32-6
Record name NSC346486
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Record name 1-(piperidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-2-yl)ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Jakobsson, S Telu, S Lu, S Jana… - Chemistry–A European …, 2021 - Wiley Online Library
Effective methods are needed for labelling acyclic ureas with carbon‐11 (t 1/2 =20.4 min) as potential radiotracers for biomedical imaging with positron emission tomography (PET). …
WMA Niessen, H Rosing, JH Beijnen - International Journal of Mass …, 2021 - Elsevier
Signal transduction inhibitors (STIs), especially tyrosine kinase inhibitors, are being used to treat diseases in which deregulation of the protein kinase activity plays a role, such as in …
Number of citations: 2 www.sciencedirect.com

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